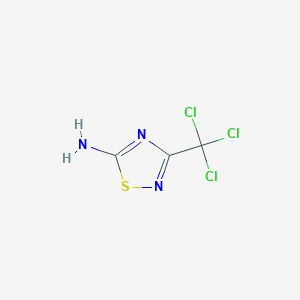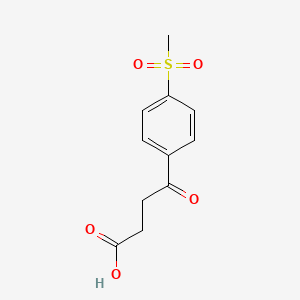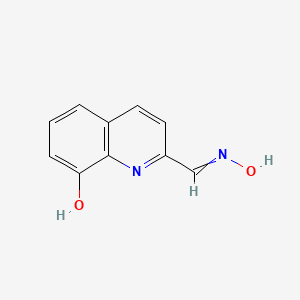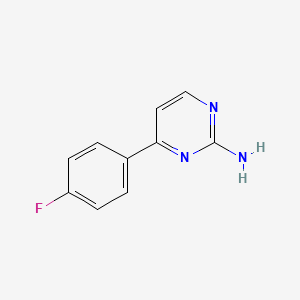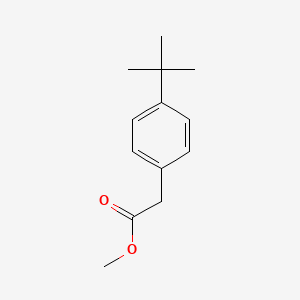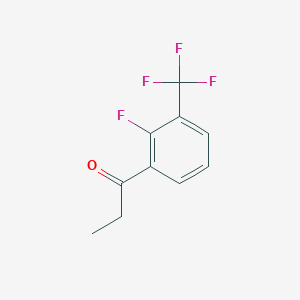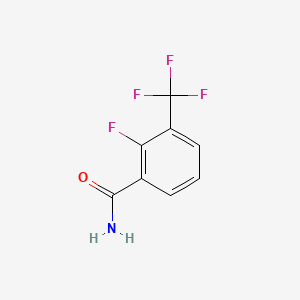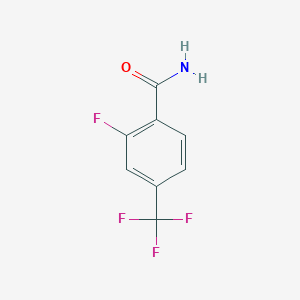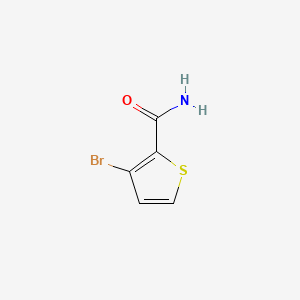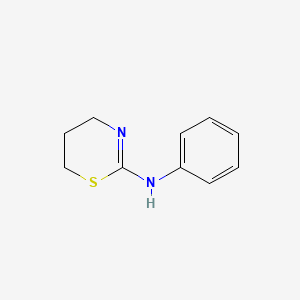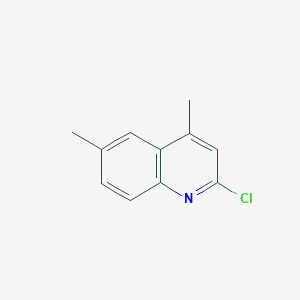
3-(2-Hydroxypropan-2-yl)phenol
概述
描述
Comprehensive Analysis of 3-(2-Hydroxypropan-2-yl)phenol
3-(2-Hydroxypropan-2-yl)phenol, also known as 2-(3-(hydroxymethyl)-7-methylquinolin-2-yl)phenol, is a novel quinoline derivative synthesized and characterized by IR, 1H NMR, and mass spectroscopy . The compound's crystal structure was solved by single crystal X-ray diffraction data, and its supramolecular interactions were analyzed . Additionally, the compound forms a helical structure with specific hydrogen bond synthons .
Synthesis Analysis
The compound was synthesized and characterized by condensation of 1,2-epoxy-3-phenoxypropane with corresponding amines and thiols .
Molecular Structure Analysis
The molecular structure of 3-(2-Hydroxypropan-2-yl)phenol was analyzed using single crystal X-ray diffraction, indicating specific coordination geometries and supramolecular structures .
Chemical Reactions Analysis
The compound was involved in a selective hydroxylation reaction of benzene to phenol using hydrogen peroxide catalyzed by a nickel complex, resulting in a maximum yield of phenol without the formation of quinone or diphenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-Hydroxypropan-2-yl)phenol were characterized by elemental analysis, molar conductivity, IR, 1H and 13C NMR spectra, and the complexation behavior in different solvents .
These analyses provide a comprehensive understanding of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 3-(2-Hydroxypropan-2-yl)phenol.
Synthesis and crystal structure analysis of substituted 2-(3-(hydroxymethyl)quinolin-2-yl)phenol derivatives
Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents
Supramolecular structures of Co(III) and Cu(II) complexes of a novel alcohol and phenol containing polyamine ligand H2L
Direct hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes supported by pyridylalkylamine ligands.
Synthesis, spectral characterisation of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ion, and solvent effect on complexation.
科学研究应用
-
Application in Biological Research
- Summary of the Application : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Methods of Application : The specific methods of application in biological research would involve using m-aryloxy phenols in laboratory experiments to study their effects on biological systems .
- Results or Outcomes : While the specific outcomes would depend on the nature of the experiment, research has indicated that m-aryloxy phenols may have potential anti-tumor and anti-inflammatory effects .
-
Application in Organic Synthesis
- Summary of the Application : This compound can be used in organic synthesis reactions, particularly those involving the activation of alcohol and phenol hydroxyl groups .
- Methods of Application : The specific methods of application would involve using this compound in laboratory experiments to study its reactivity and potential as a reagent .
- Results or Outcomes : The outcomes would depend on the nature of the experiment, but this compound could potentially be used to synthesize a variety of complex organic molecules .
-
Application in Environmental Science
- Summary of the Application : Certain microorganisms can metabolize Bisphenol A (BPA), a compound structurally similar to “3-(2-Hydroxypropan-2-yl)phenol”, and could potentially be used to remove BPA from water and wastewater .
- Methods of Application : This would involve using these microorganisms in a controlled environment to study their ability to degrade BPA .
- Results or Outcomes : The results have shown that these microorganisms can effectively degrade BPA, producing several metabolites in the process .
-
Application in Green Chemistry
- Summary of the Application : This compound can be used in green chemistry for the synthesis of substituted phenols . Phenols are indispensable in synthesis and constitute a privileged structural scaffold present in pharmaceuticals, natural products, and synthetic polymers .
- Methods of Application : The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .
- Results or Outcomes : The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .
-
Application in Solvent Industry
- Summary of the Application : This compound has good solubility and can dissolve in many organic solvents such as ethanol, ether, etc., while its solubility in water is relatively low .
- Methods of Application : It can be used in the solvent industry where its properties of being soluble in organic solvents and insoluble in water can be beneficial .
- Results or Outcomes : The specific outcomes would depend on the nature of the application, but this compound could potentially be used to synthesize a variety of complex organic molecules .
安全和危害
属性
IUPAC Name |
3-(2-hydroxypropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCICOZTHWGRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332473 | |
| Record name | 3-(2-hydroxypropan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxypropan-2-yl)phenol | |
CAS RN |
7765-97-1 | |
| Record name | 3-(2-hydroxypropan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

